molecular formula C22H18ClN3O2 B11415513 1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11415513
M. Wt: 391.8 g/mol
InChI Key: QWVIDSSTRABXJT-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido-pyrimidine derivative characterized by a fused bicyclic core (pyrido[2,3-d]pyrimidine) with 2,4-dione functional groups. The compound features two distinct substituents: a 4-chlorophenylmethyl group at position 1 and a 2-phenylethyl chain at position 2. These substitutions likely influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C22H18ClN3O2

Molecular Weight

391.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN3O2/c23-18-10-8-17(9-11-18)15-26-20-19(7-4-13-24-20)21(27)25(22(26)28)14-12-16-5-2-1-3-6-16/h1-11,13H,12,14-15H2

InChI Key

QWVIDSSTRABXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Compound X can be synthesized through various methods. One common approach involves the condensation of appropriate precursors.

    Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen. Researchers have explored different strategies to access Compound X.

    Industrial Production: While industrial-scale production details may not be widely available, laboratory-scale synthesis provides valuable insights.

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Researchers have explored Compound X’s potential as a building block for novel compounds due to its indole scaffold.

      Biology: Its derivatives may exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities.

      Medicine: Investigating its pharmacological properties could lead to new therapeutic possibilities.

      Industry: While specific applications remain to be fully explored, its unique structure makes it interesting for further study.

  • Mechanism of Action

    • Compound X likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate this mechanism.
  • Comparison with Similar Compounds

    Structural Analogs with Pyrido-Pyrimidine Cores

    Compound from :

    • Name : 7-(4-Chlorophenyl)-1,3-dimethyl-5-p-tolylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
    • Molecular Formula : C₂₂H₁₈ClN₃O₂
    • Molecular Weight : 391.857 g/mol
    • Substituents : 4-Chlorophenyl (C₆H₄Cl), p-tolyl (C₆H₄CH₃), methyl groups at positions 1 and 3.
    • Key Differences : The target compound substitutes the methyl groups at positions 1 and 3 with a 4-chlorophenylmethyl and 2-phenylethyl , respectively. This substitution may enhance lipophilicity and alter receptor binding compared to the compound .
    Substituent Effects: Chlorophenyl vs. Other Aromatic Groups
    • : A dihydropyrimidine-2-thione derivative with a 4-chlorophenyl group exhibited antibacterial and antitumor activities.
    • : Pyridine-pyrimidine hybrids with nitro (-NO₂) or bromine (-Br) substituents showed higher molecular weights (466–545 g/mol) and melting points (268–287°C) compared to the target compound. These groups increase polarity but may reduce bioavailability .
    Core Heterocycle Variations
    • Thieno-Pyrimidines (): Compounds like 3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione () replace the pyrido ring with a thieno system. : A thieno-pyrimidine with a 1,2,4-oxadiazole substituent demonstrated unique hydrogen-bonding capabilities due to the oxadiazole moiety, which the target compound lacks .
    Pharmacological Activity Trends
    • Pyrido-Pyrimidines : The compound in and related derivatives are explored for kinase inhibition due to their planar aromatic cores .
    Physicochemical Properties
    Property Target Compound Compound Compound
    Core Structure Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Dihydropyrimidine-2-thione
    Molecular Weight (g/mol) ~420 (estimated) 391.857 266.5
    Key Substituents 4-Cl-benzyl, phenethyl 4-Cl-phenyl, p-tolyl 4-Cl-phenyl, methyl groups
    Melting Point (°C) Not reported Not reported Not reported (analogs: 268–287)
    Bioactivity Unknown Kinase inhibition Antibacterial, antitumor

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